(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol is a key intermediate compound used in the synthesis of LY2562175. [] LY2562175 is a potent and selective Farnesoid X receptor (FXR) agonist. [] FXR agonists have been shown to have positive effects on plasma lipids in animal models and are being investigated as potential therapies for dyslipidemia and atherosclerosis. []
The compound (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol is a synthetic organic molecule that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in the ring. This specific compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
The synthesis and characterization of this compound can be traced through various chemical literature and research articles focusing on novel isoxazole derivatives. Research has indicated that compounds like this one may exhibit significant pharmacological properties, making them valuable in drug discovery and development.
This compound can be classified under:
The synthesis of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol typically involves multi-step organic reactions. Common methodologies include:
Technical details regarding reaction conditions (temperature, solvent choice, catalysts) are crucial for optimizing yield and purity.
The molecular structure of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol is characterized by:
Key molecular data include:
The compound can undergo various chemical reactions typical of isoxazoles and alcohols:
Technical details such as reaction conditions (e.g., temperature, solvents) and catalysts used are critical for successful transformations.
The mechanism of action for compounds like (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol often involves interaction with biological targets such as enzymes or receptors. The specific interactions depend on the substituents present on the isoxazole ring:
Data from pharmacological studies would provide insights into specific targets and pathways affected by this compound.
Relevant analyses such as spectroscopy (NMR, IR) and chromatography (HPLC) are essential for characterizing these properties accurately.
The potential applications of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol include:
Research continues into optimizing its synthesis and exploring its full range of biological activities, which could lead to novel therapeutic agents or applications in other fields.
The construction of the 5-cyclopropylisoxazole core demands precise regiocontrol to prevent formation of the undesired 4-cyclopropyl regioisomer. The dominant approach employs 1,3-dipolar cycloaddition between cyclopropyl nitrile oxides and alkynes. Nitrile oxides are typically generated in situ from hydroxylamine precursors via oxidation with N-chlorosuccinimide (NCS) or chloramine-T, minimizing hazardous intermediate isolation [7]. Key regioselectivity findings include:
Table 1: Regioselectivity in Cyclopropylated Isoxazole Synthesis
Nitrile Oxide Precursor | Dipolarophile | Conditions | Regioselectivity (5- vs 4-CPr) | Yield (%) |
---|---|---|---|---|
Cyclopropylhydroxamoyl chloride | Methyl propiolate | CHCl₃, Et₃N, 0°C | >20:1 | 85 |
Cyclopropyl aldoxime | tert-Butyl acetylene-carboxylate | NCS, Et₃N, MW, 120°C | >99:1 | 92 |
Cyclopropylhydroxamoyl chloride | Phenylacetylene | Toluene, 80°C | 15:1 | 78 |
Alternative routes involve cyclization of 1,3-dicarbonyl derivatives with hydroxylamine, though this method struggles with sterically congested cyclopropyl diketones and yields rarely exceed 60% .
Incorporating the 2,6-dichlorophenyl moiety requires precision to avoid polychlorination. Two principal strategies are employed:
Late-Stage Coupling:
Early-Stage Halogenation:Direct electrophilic chlorination of phenylisoxazoles using Cl₂/FeCl₃ predominantly yields para-substituted products, unsuitable for 2,6-dichloro patterns. Instead, pre-functionalized aryl precursors are preferred:
Table 2: Methods for 2,6-Dichlorophenyl Attachment
Strategy | Reagents/Conditions | Key Advantage | Yield Range (%) | Major Limitation |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Functional group tolerance | 85–92 | Protodebromination risk |
Ullmann Coupling | CuI, 1,10-phenanthroline, K₂CO₃, DMF, 130°C | No Pd contamination | 60–75 | High temperature required |
Directed Lithiation | n-BuLi, TMEDA, −78°C; Cl₂ | Regioselective dichlorination | 70–90 | Cryogenic conditions |
The hydroxymethyl group at C4 is a versatile handle for derivatization but requires protection during harsh reactions (e.g., halogenation). Key protection/deprotection and redox strategies include:
Protection:
Oxidation-Reduction:
Spirocyclic derivatives enhance conformational rigidity, improving target binding. The hydroxymethyl group enables access to spirocycles via carbonyl elongation:
Spirocyclization Strategies:
Table 3: Bioactivity of Spiro-Bridged Isoxazole Derivatives
Spiro System | Structural Feature | FXR EC₅₀ (nM) | CYP7A1 Reduction (%) | Metabolic Stability (HLM t₁/₂, min) |
---|---|---|---|---|
Azaspiro[3.5]nonene | Unsaturated linker | 7.1 ± 3.3 | 99% | 51 |
Azaspiro[3.5]nonane | Saturated linker | 202 ± 184 | <50% | >120 |
Spiro-acetal | O-atom linker | 227 ± 96 | 85% | <20 (acid-labile) |
Impact on Bioactivity:
Scaling synthesis while minimizing environmental impact employs:
Solvent-Free Cycloadditions:Solid-state reactions between cyclopropylhydroxamoyl chloride and alkynes on basic alumina (K₂CO₃-doped) achieve near-quantitative yields with minimal purification, eliminating volatile organic solvents .
Microwave-Assisted Reactions:
Catalytic Recycling:
Table 4: Green Metrics for Isoxazole Synthesis
Method | Conditions | PMI (kg/kg) | E-Factor | Energy Savings (%) |
---|---|---|---|---|
Solvent-free cycloaddition | Alumina/K₂CO₃, 80°C | 1.8 | 2.1 | 70 |
MW-assisted cycloaddition | Solvent-free, 150°C, 10 min | 2.0 | 3.0 | 85 |
Aqueous ester reduction | NaBH₄/CaCl₂, H₂O, 25°C | 1.5 | 1.8 | 60 |
Magnetic Pd-catalyzed coupling | Fe₃O₄@SiO₂-Pd, EtOH/H₂O | 3.2* | 5.0* | 50** |
Includes catalyst recovery; *Per cycle after initial use
Waste Valorization:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3